molecular formula C10H9NO5 B13576455 Ethyl 2-formyl-3-nitrobenzoate

Ethyl 2-formyl-3-nitrobenzoate

Cat. No.: B13576455
M. Wt: 223.18 g/mol
InChI Key: HVLGCMPIRIIFKV-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. It is characterized by the presence of an ethyl ester group, a formyl group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-3-nitrobenzoate can be synthesized through a multi-step process involving nitration, formylation, and esterification reactions. The typical synthetic route includes:

    Formylation: The addition of a formyl group to the benzene ring, often achieved through the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Esterification: The formation of the ethyl ester group by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Bromine with iron(III) bromide, nitric acid with sulfuric acid, sulfur trioxide with sulfuric acid.

Major Products Formed

    Reduction: Ethyl 2-formyl-3-aminobenzoate.

    Oxidation: Ethyl 2-carboxy-3-nitrobenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-formyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-formyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the formyl and ester groups can undergo hydrolysis or other chemical transformations, influencing the compound’s activity and interactions.

Comparison with Similar Compounds

Ethyl 2-formyl-3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

    Ethyl 4-nitrobenzoate: Lacks the formyl group, making it less reactive in certain chemical transformations.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.

    2-Formyl-3-nitrobenzoic acid: Lacks the ester group, making it more acidic and less lipophilic.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

ethyl 2-formyl-3-nitrobenzoate

InChI

InChI=1S/C10H9NO5/c1-2-16-10(13)7-4-3-5-9(11(14)15)8(7)6-12/h3-6H,2H2,1H3

InChI Key

HVLGCMPIRIIFKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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